1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17586866
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrClNO |
|---|---|
| Molecular Weight | 264.54 g/mol |
| IUPAC Name | 1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine |
| Standard InChI | InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
| Standard InChI Key | YDQMIEAKVHHQBN-UHFFFAOYSA-N |
| Canonical SMILES | COCC(C1=C(C=C(C=C1)Br)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. A methoxyethylamine side chain () is attached to the aromatic ring, with the amine group protonated as a hydrochloride salt . The three-dimensional conformation reveals steric interactions between the halogen atoms and the methoxy group, influencing reactivity and binding affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.54 g/mol | |
| IUPAC Name | 1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine | |
| SMILES | COCC(C1=C(C=C(C=C1)Br)Cl)N | |
| InChIKey | YDQMIEAKVHHQBN-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra for this compound would show distinct signals for the aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ 3.3 ppm), and ethylamine backbone (δ 2.8–3.1 ppm). Mass spectrometry would exhibit a molecular ion peak at m/z 264.54, with fragmentation patterns corresponding to the loss of HCl (36.46 Da) and Br (79.90 Da).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
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Friedel-Crafts Alkylation: Reacting 4-bromo-2-chlorobenzene with 2-methoxyethylamine in the presence of a Lewis acid catalyst (e.g., ) to attach the amine side chain.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Critical parameters include temperature control (0–5°C during alkylation) and stoichiometric precision to minimize byproducts like dichlorinated derivatives.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure compliance with pharmaceutical-grade standards.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 50 mg/mL; ethanol: 120 mg/mL) but limited solubility in non-polar solvents like hexane. Stability studies indicate decomposition at temperatures above 200°C, with hygroscopicity requiring storage in desiccated environments.
Reactivity Profile
The amine group participates in alkylation and acylation reactions, while the halogens (Br, Cl) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The methoxy group acts as an electron donor, influencing electrophilic aromatic substitution patterns .
Biological Activity and Pharmacodynamics
Mechanism of Action
Preliminary studies suggest interaction with neurotransmitter receptors, particularly serotonin () and adrenergic receptors, due to structural similarity to known ligands. The halogen substituents enhance binding affinity by forming halogen bonds with receptor residues .
Table 2: In Vitro Biological Activity
| Assay | Result | Source |
|---|---|---|
| IC50 | 320 nM | |
| Adrenergic α1 IC50 | 450 nM | |
| Cytotoxicity (HeLa) |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for thiophene derivatives via reactions with thioglycolates, yielding 3-aminothiophenes—structures relevant to materials science and drug discovery .
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) utilize the bromine substituent for constructing complex amines, enabling diversity-oriented synthesis .
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